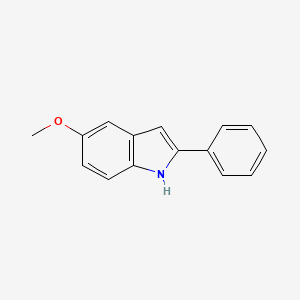
5-methoxy-2-phenyl-1H-indole
Cat. No. B1596085
Key on ui cas rn:
5883-96-5
M. Wt: 223.27 g/mol
InChI Key: XLYAWBZMLNSOBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US09334275B2
Procedure details


A 500 mL round-bottom flask equipped with a stirrer bar was charged with (E)-4-methoxy-N-(1-phenylethylidene)aniline (50 mmol, 11.3 g), Pd(OAc)2 (0.56 g, 2.5 mmol, 5 mol %) and Cu(OAc)2 (18.2 g, 100 mmol, 2 equiv). The flask was evacuated and refilled with N2 for three times, followed by addition of DMSO (250 mL). The flask was sealed with a glass stopper and then the reaction mixture was stirred at 40° C. for 48 h. Upon cooling to room temperature, the reaction mixture was diluted with 150 mL of ethyl acetate and filtered through a pad of silica gel using 100 mL of ethyl acetate as additional eluent. The filtrate was washed with water (3×250 mL), dried over Na2SO4, and concentrated under reduced pressure. The residue was purified by recrystallization (EtOAc/hexane) to afford the title compound as an off-white solid (9.7 g, 87%). The product showed the same degree of analytical purity compared with that obtained by a small-scale reaction.



Name
Yield
87%
Identifiers


|
REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:17]=[CH:16][C:6](/[N:7]=[C:8](/[C:10]2[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=2)\[CH3:9])=[CH:5][CH:4]=1>CC([O-])=O.CC([O-])=O.[Pd+2].CC([O-])=O.CC([O-])=O.[Cu+2]>[CH3:1][O:2][C:3]1[CH:4]=[C:5]2[C:6](=[CH:16][CH:17]=1)[NH:7][C:8]([C:10]1[CH:11]=[CH:12][CH:13]=[CH:14][CH:15]=1)=[CH:9]2 |f:1.2.3,4.5.6|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
11.3 g
|
|
Type
|
reactant
|
|
Smiles
|
COC1=CC=C(/N=C(\C)/C2=CC=CC=C2)C=C1
|
|
Name
|
|
|
Quantity
|
0.56 g
|
|
Type
|
catalyst
|
|
Smiles
|
CC(=O)[O-].CC(=O)[O-].[Pd+2]
|
|
Name
|
|
|
Quantity
|
18.2 g
|
|
Type
|
catalyst
|
|
Smiles
|
CC(=O)[O-].CC(=O)[O-].[Cu+2]
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
40 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
the reaction mixture was stirred at 40° C. for 48 h
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
A 500 mL round-bottom flask equipped with a stirrer bar
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The flask was evacuated
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
refilled with N2 for three times
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
followed by addition of DMSO (250 mL)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The flask was sealed with a glass stopper
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
Upon cooling to room temperature
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
the reaction mixture was diluted with 150 mL of ethyl acetate
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered through a pad of silica gel using 100 mL of ethyl acetate as additional eluent
|
WASH
|
Type
|
WASH
|
|
Details
|
The filtrate was washed with water (3×250 mL)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over Na2SO4
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated under reduced pressure
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The residue was purified by recrystallization (EtOAc/hexane)
|
Outcomes


Product
Details
Reaction Time |
48 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
COC=1C=C2C=C(NC2=CC1)C1=CC=CC=C1
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 9.7 g | |
| YIELD: PERCENTYIELD | 87% | |
| YIELD: CALCULATEDPERCENTYIELD | 86.9% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
